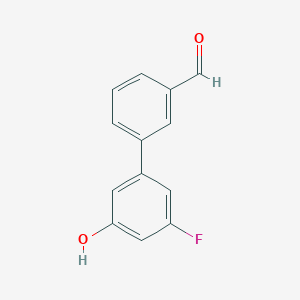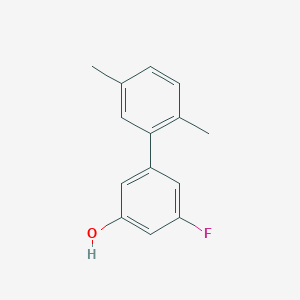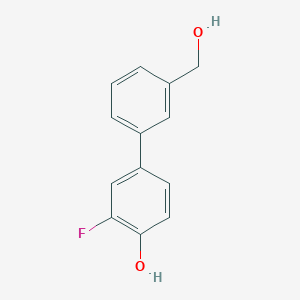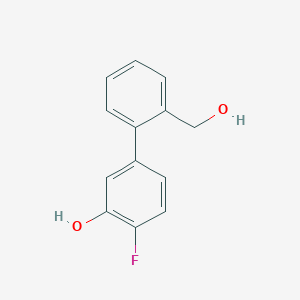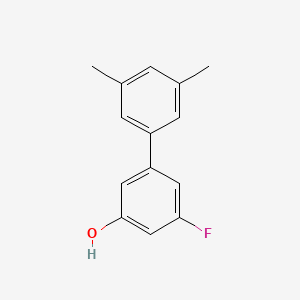
5-(3,5-Dimethylphenyl)-3-fluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dimethylphenyl)-3-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, which is further connected to a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)-3-fluorophenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Another method involves the direct fluorination of a suitable precursor, such as 5-(3,5-Dimethylphenyl)phenol, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). This reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under controlled conditions to achieve selective fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods allow for efficient and scalable production of the compound with high purity and yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
5-(3,5-Dimethylphenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding hydrocarbon derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 5-(3,5-Dimethylphenyl)-3-fluorobenzaldehyde or 5-(3,5-Dimethylphenyl)-3-fluorobenzophenone.
Reduction: Formation of 5-(3,5-Dimethylphenyl)-3-fluorocyclohexanol.
Substitution: Formation of 5-(3,5-Dimethylphenyl)-3-methoxyphenol or 5-(3,5-Dimethylphenyl)-3-tert-butylphenol.
科学研究应用
5-(3,5-Dimethylphenyl)-3-fluorophenol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects. Its unique structure allows for the development of novel drugs targeting specific biological pathways.
Materials Science: The compound is used in the development of advanced materials such as polymers and coatings with enhanced properties like thermal stability and chemical resistance.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for drug discovery and development.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding, providing insights into molecular mechanisms and potential drug targets.
作用机制
The mechanism of action of 5-(3,5-Dimethylphenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes.
At the molecular level, the compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites. This interaction can modulate enzymatic activity and affect downstream signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Fluorophenol: Lacks the dimethylphenyl group, resulting in different chemical properties and reactivity.
3,5-Dimethylphenol: Lacks the fluorine atom, affecting its biological activity and interactions.
4-Fluoro-3,5-dimethylphenol: Similar structure but with the fluorine atom in a different position, leading to variations in chemical behavior and applications.
Uniqueness
5-(3,5-Dimethylphenyl)-3-fluorophenol is unique due to the presence of both the fluorine atom and the dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The fluorine atom enhances its metabolic stability and lipophilicity, while the dimethylphenyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with biological targets.
属性
IUPAC Name |
3-(3,5-dimethylphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-10(2)5-11(4-9)12-6-13(15)8-14(16)7-12/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBNOIBTMUKFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684136 |
Source


|
| Record name | 5-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-61-1 |
Source


|
| Record name | 5-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




